molecular formula C17H15BrN4O3S2 B12174739 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-bromophenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-bromophenyl)methanone

Cat. No.: B12174739
M. Wt: 467.4 g/mol
InChI Key: BTIKIUJIAUWGPK-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with a molecular weight of 467.4 g/mol This compound is characterized by the presence of a benzothiadiazole ring, a piperazine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole and piperazine intermediates. The benzothiadiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the bromophenyl group to the piperazine ring under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used.

Scientific Research Applications

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN4O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C17H15BrN4O3S2/c18-13-5-2-1-4-12(13)17(23)21-8-10-22(11-9-21)27(24,25)15-7-3-6-14-16(15)20-26-19-14/h1-7H,8-11H2

InChI Key

BTIKIUJIAUWGPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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